molecular formula C21H21NO2S B11484364 4-(5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-yl)-1-methylquinolin-2(1H)-one

4-(5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-yl)-1-methylquinolin-2(1H)-one

Cat. No.: B11484364
M. Wt: 351.5 g/mol
InChI Key: MZUCILPNLOGHPD-UHFFFAOYSA-N
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Description

4-(5a,6,7,8,9,9a-Hexahydro-4H-thieno[3,2-c]chromen-4-yl)-1-methylquinolin-2(1H)-one is a complex organic compound with a unique structure that combines elements of thieno[3,2-c]chromene and quinolinone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-yl)-1-methylquinolin-2(1H)-one typically involves multi-step organic reactions. One common approach is:

    Formation of Thieno[3,2-c]chromene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,2-c]chromene core.

    Quinolinone Formation: The quinolinone moiety is introduced through a series of reactions, often starting with an aniline derivative and involving steps such as nitration, reduction, and cyclization.

    Coupling Reaction: The final step involves coupling the thieno[3,2-c]chromene core with the quinolinone moiety, typically using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinolinone moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the quinolinone or thieno[3,2-c]chromene rings, potentially altering the compound’s electronic properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinolinone N-oxides, while substitution reactions could introduce various functional groups, enhancing the compound’s reactivity or biological activity.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology

Biologically, derivatives of this compound may exhibit interesting pharmacological properties, such as antimicrobial, anti-inflammatory, or anticancer activities

Medicine

In medicine, the compound and its derivatives are investigated for their potential as therapeutic agents. Their ability to interact with biological targets, such as enzymes or receptors, makes them candidates for drug development.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate biological pathways, leading to therapeutic effects. For example, binding to a specific enzyme might inhibit its activity, thereby altering a metabolic pathway.

Comparison with Similar Compounds

Similar Compounds

    4-(5a,6,7,8,9,9a-Hexahydro-4H-thieno[3,2-c]chromen-4-yl)-1-methylquinolin-2(1H)-one: shares similarities with other thieno[3,2-c]chromene and quinolinone derivatives.

    Thieno[3,2-c]chromene Derivatives: These compounds have similar core structures but may differ in functional groups, affecting their reactivity and applications.

    Quinolinone Derivatives: Compounds with similar quinolinone moieties but different substituents can exhibit varied biological activities and chemical properties.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and potential for various applications make it a compound of significant interest in scientific research.

Properties

Molecular Formula

C21H21NO2S

Molecular Weight

351.5 g/mol

IUPAC Name

4-(5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-yl)-1-methylquinolin-2-one

InChI

InChI=1S/C21H21NO2S/c1-22-17-8-4-2-6-13(17)16(12-19(22)23)20-15-10-11-25-21(15)14-7-3-5-9-18(14)24-20/h2,4,6,8,10-12,14,18,20H,3,5,7,9H2,1H3

InChI Key

MZUCILPNLOGHPD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=CC1=O)C3C4=C(C5CCCCC5O3)SC=C4

Origin of Product

United States

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